3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Role in Synthesis and Chemical Transformations
Research has shown that compounds with a sulfonyl chloride group, similar to the 3-(4-((4-Chlorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide structure, are pivotal in chlorosulfonation processes. For instance, N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to yield corresponding p-sulfonyl chlorides. These intermediates were further used to synthesize a variety of derivatives, demonstrating the compound's utility in generating biologically active segments, including those with antimicrobial properties (Cremlyn, Ellis, & Pinney, 1989).
Biological Activity
The synthesis and evaluation of new benzofuran carboxamide derivatives, including structures akin to this compound, have indicated significant in vitro antimicrobial, anti-inflammatory, and antioxidant activities. These findings underscore the compound's potential as a template for developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Material Science and Polymer Research
In material science, particularly in the synthesis of polyamides and poly(amide-imide)s, the structural features of compounds like this compound play a critical role. For instance, polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar sulfonyl chloride and amino compounds exhibited high thermal stability and solubility in polar solvents, highlighting their potential for creating advanced polymeric materials with desirable properties (Hsiao, Yang, & Chen, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with their targets in a manner that modulates cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVASIPPRFJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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